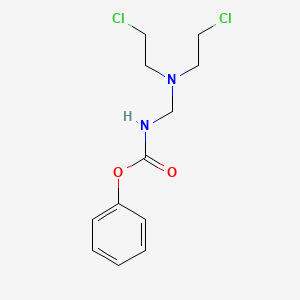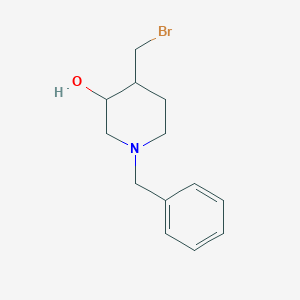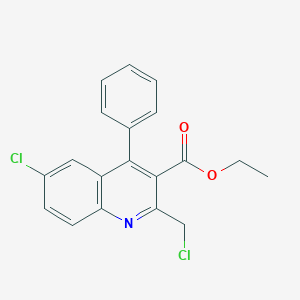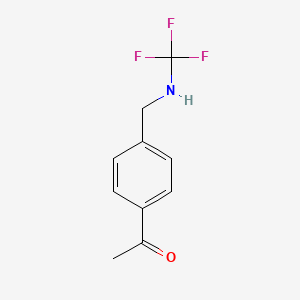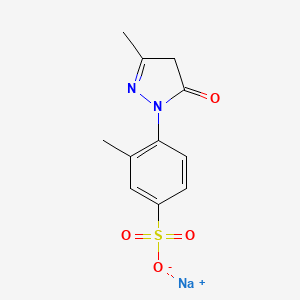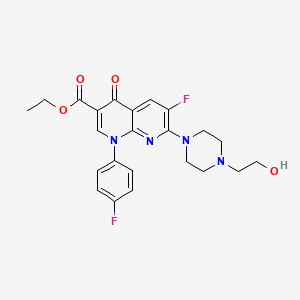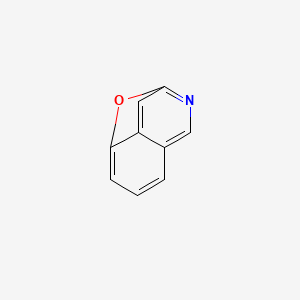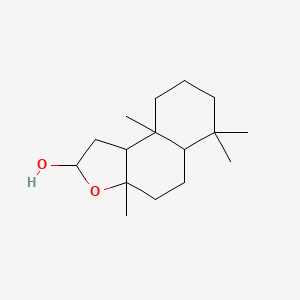
Sclaral (sclareolide lactol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sclaral can be synthesized from sclareol through an oxidation process . The oxidation of sclareol to sclaral involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, sclaral is produced through biotransformation using microbial strains . For example, the strain Filobasidium magnum JD1025 has been shown to effectively convert sclareol to sclaral with a high conversion rate . The process involves fermentation in a baffled flask with specific co-solvents and nitrogen sources to optimize yield .
Chemical Reactions Analysis
Types of Reactions
Sclaral undergoes various chemical reactions, including:
Reduction: Reduction of sclaral can yield compounds like 2α-hydroxysclareolide.
Substitution: Sclaral can participate in nucleophilic substitution reactions to form conjugates with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride are used for reduction reactions.
Substitution: Titanium tetrachloride is often used as a catalyst in nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-oxosclareolide, 3β-hydroxysclareolide.
Reduction: 2α-hydroxysclareolide.
Substitution: Sclareolide-indole conjugates.
Scientific Research Applications
Sclaral has a wide range of applications in scientific research:
Mechanism of Action
Sclaral exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by inhibiting the expression of specific proteins involved in cell survival.
Anti-inflammatory Activity: Inhibits inflammatory cytokines and enhances antioxidant enzyme activity.
Antiviral Activity: Blocks viral fusion processes, thereby inhibiting the entry of viruses into host cells.
Comparison with Similar Compounds
Sclaral is often compared with other sesquiterpene lactones such as:
Ambroxide: Another fragrance compound derived from sclareol, known for its fixative properties.
3-oxosclareolide: An oxidized derivative of sclaral with similar biological activities.
2α-hydroxysclareolide: A reduced form of sclaral with distinct chemical properties.
Sclaral stands out due to its unique combination of aromatic properties and biological activities, making it a valuable compound in various fields .
Properties
CAS No. |
103476-92-2 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-ol |
InChI |
InChI=1S/C16H28O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-13,17H,5-10H2,1-4H3 |
InChI Key |
UZSSRRVZGDVPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(O3)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


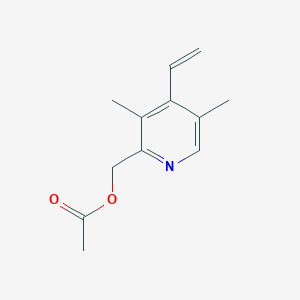
![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
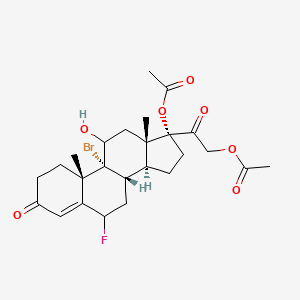
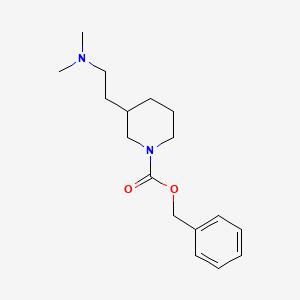
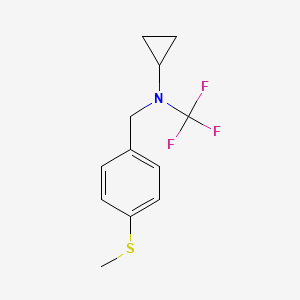
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
